D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
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Overview
Description
1D-myo-inositol 1,3,4-trisphosphate is a chemical compound belonging to the class of inositol phosphates. It is a derivative of myo-inositol, a type of sugar alcohol, and contains three phosphate groups attached to the inositol ring. This compound plays a significant role in various biological processes, particularly in cellular signaling pathways.
Scientific Research Applications
1D-myo-inositol 1,3,4-trisphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other inositol phosphates and related compounds.
Biology: This compound is crucial in studying cellular signaling pathways, particularly those involving calcium ion release.
Medicine: It has potential therapeutic applications in treating diseases related to cellular signaling dysregulation.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
Inositol trisphosphate or inositol 1,4,5-trisphosphate abbreviated InsP3 or Ins3P or IP3 is an inositol phosphate signaling molecule . While DAG stays inside the membrane, IP3 is soluble and diffuses through the cell, where it binds to its receptor, which is a calcium channel located in the endoplasmic reticulum . When IP3 binds its receptor, calcium is released into the cytosol, thereby activating various calcium regulated intracellular signals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1D-myo-inositol 1,3,4-trisphosphate can be synthesized through the phosphorylation of myo-inositol. The process involves the use of specific enzymes or chemical reagents to introduce phosphate groups at the 1, 3, and 4 positions of the inositol ring. One common method involves the use of phosphoric acid derivatives under controlled conditions to achieve selective phosphorylation .
Industrial Production Methods: Industrial production of 1D-myo-inositol 1,3,4-trisphosphate typically involves large-scale enzymatic processes. These processes utilize enzymes such as kinases to catalyze the phosphorylation of myo-inositol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1D-myo-inositol 1,3,4-trisphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different inositol phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of lower-order phosphates.
Substitution: Substitution reactions can occur at the phosphate groups, resulting in the formation of different inositol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various inositol phosphate derivatives, each with distinct biological activities and properties .
Comparison with Similar Compounds
1D-myo-inositol 1,4,5-trisphosphate: Another inositol phosphate with similar signaling functions but different phosphate group positions.
1D-myo-inositol 1,3,4,5-tetrakisphosphate: Contains an additional phosphate group, leading to distinct biological activities.
1D-myo-inositol 1,2,3,5-tetrakisphosphate: Another tetrakisphosphate with different phosphate group arrangements.
Uniqueness: 1D-myo-inositol 1,3,4-trisphosphate is unique due to its specific phosphate group arrangement, which allows it to interact with particular receptors and enzymes, leading to distinct cellular responses. Its role in calcium signaling and its potential therapeutic applications make it a compound of significant interest in scientific research[9][9].
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate involves the conversion of cyclohexene to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Phosphorus pentoxide", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with phosphorus pentoxide and sodium hydroxide to form cyclohexene oxide.", "Step 2: Cyclohexene oxide is then reacted with hydrogen peroxide and water to form (2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate." ] } | |
CAS No. |
93133-76-7 |
Molecular Formula |
C6H15O15P3 |
Molecular Weight |
420.10 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4+,5+,6+/m1/s1 |
InChI Key |
MMWCIQZXVOZEGG-MLQGYMEPSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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